molecular formula C8H13ClN2 B022840 Betahistine hydrochloride CAS No. 15430-48-5

Betahistine hydrochloride

Cat. No.: B022840
CAS No.: 15430-48-5
M. Wt: 172.65 g/mol
InChI Key: PIIWYFURBFSHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betahistine hydrochloride is a histamine-like compound provided as a high-purity, crystalline powder for use in biochemical and pharmacological research. It is recognized primarily for its activity on histamine receptors, functioning as a partial agonist at the H1 receptor and an antagonist at the H3 receptor . This dual mechanism is a key area of investigation, as H3 receptor antagonism increases the release and turnover of key neurotransmitters, including histamine, serotonin, and acetylcholine, in the central nervous system . This compound is a vital tool for studying vestibular function and microcirculation. A prominent focus of research involves its effects on the inner ear, where it is proposed to improve blood flow in the stria vascularis and normalize endolymphatic pressure, making it a model compound for investigating conditions like endolymphatic hydrops . Studies indicate that betahistine-evoked increases in cochlear blood flow result primarily from vasodilation of the anterior inferior cerebellar artery (AICA), an effect that may be mediated via presynaptic H3 heteroreceptors and autonomic alpha-2 receptors . Beyond vestibular studies, this compound is relevant for research in neuropharmacology, exploring its potential role in modulating neuronal plasticity and central vestibular compensation mechanisms . Researchers utilize this compound to probe the complex interplay between the histaminergic system and other neurotransmitter pathways. Product Specifications: • CAS Number: 5579-84-0 • Molecular Formula: C8H14Cl2N2 • Molecular Weight: 209.11 g/mol • Physical Form: White to yellow crystalline powder • Purity: ≥98.5% This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWYFURBFSHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165582
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5579-84-0, 15430-48-5
Record name Betahistine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The conventional synthesis, detailed in patent CN105175319A, involves four sequential reactions starting from 2-methylpyridine:

  • Addition reaction : 2-methylpyridine reacts with formaldehyde at 120–125°C for 12 hours to form 2-hydroxyethylpyridine (67% yield).

  • Dehydration reaction : 2-hydroxyethylpyridine undergoes dehydration with sodium hydroxide and anhydrous magnesium sulfate at 90–100°C, yielding 2-vinylpyridine (80% yield).

  • Condensation reaction : 2-vinylpyridine reacts with monomethylamine hydrochloride in toluene at 108–110°C, producing 2-methylaminoethylpyridine (72% yield).

  • Salt-forming reaction : 2-methylaminoethylpyridine is dissolved in a tert-butanol-ethanol solvent and treated with hydrogen chloride gas to precipitate this compound (95% yield).

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature control : Deviations beyond ±5°C in the dehydration step reduce yields by 15–20%.

  • Solvent selection : A tert-butanol-ethanol (7:3 v/v) mixture maximizes salt formation efficiency due to optimal polarity.

  • Catalyst use : Anhydrous magnesium sulfate in the dehydration step prevents side reactions by absorbing residual water.

Table 1: Four-Step Synthesis Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
AdditionFormaldehyde, 120–125°C, 12 hr6798.5
DehydrationNaOH, MgSO₄, 90–100°C, 2 hr8099.2
CondensationMonomethylamine HCl, toluene, 108–110°C7298.8
Salt formationHCl gas, tert-butanol-ethanol, 20–25°C9599.99

One-Step Cyclization Method

Novel Synthetic Route

Patent CN111875537B introduces a streamlined approach using 3-methylaminopropionitrile and acetylene with a monovalent cyclopentadienyl cobalt catalyst. Key advantages include:

  • Single-step synthesis : Cyclization occurs at 85–95°C under 0.6–1 MPa pressure, eliminating intermediate purification.

  • Reduced waste : Anhydrous conditions avoid alkaline wastewater generated in traditional methods.

  • Yield : 85–90% with 98.7% purity, slightly lower than the four-step method but more scalable.

Catalytic Mechanism

The cobalt catalyst facilitates acetylene insertion into the nitrile group, forming the pyridine ring via a [2+2+2] cycloaddition. Gas chromatography confirms product homogeneity (Figure 1).

Table 2: One-Step vs. Four-Step Synthesis Comparison

ParameterFour-Step MethodOne-Step Method
Steps41
Hazardous wasteAlkaline wastewaterNone
Reaction time28 hr6–8 hr
Yield95%85–90%
Industrial scalabilityHigh (established)Moderate (new catalysts)

Pharmaceutical Formulation Techniques

Tablet Preparation

Patent CN118662455A outlines a wet granulation method to enhance dissolution rates:

  • Wetting agent : this compound and citric acid dissolved in water (16–20 parts).

  • Granulation : Microcrystalline cellulose (86 parts) and mannitol (26 parts) blended with the wetting agent.

  • Final mix : Silicon dioxide (2 parts) and stearic acid (2 parts) added as glidant and lubricant.

Dissolution Optimization

  • Citric acid role : Buffers pH to 4.5–5.5, stabilizing this compound during storage.

  • Disintegration time : Reduced from 12 minutes (conventional tablets) to 4.5 minutes.

Quality Control and Assay Methods

The USP32 monograph specifies HPLC analysis for purity verification:

  • Column : C18 (3.0 × 15 cm, 5 µm).

  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v).

  • Detection : UV at 254 nm, retention time 6.2 minutes.

Environmental and Industrial Considerations

Waste Management

  • The four-step method generates 1.2 kg of alkaline waste per kg of product, requiring neutralization.

  • The one-step method produces negligible waste, aligning with green chemistry principles.

Cost Analysis

ComponentFour-Step Cost ($/kg)One-Step Cost ($/kg)
Raw materials120150
Waste disposal305
Total150155

Scientific Research Applications

Ménière's Disease

Betahistine is primarily indicated for managing recurrent vertigo episodes associated with Ménière's disease. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of vertigo attacks:

  • A randomized controlled trial assessed betahistine's long-term effects on patients with Ménière’s disease over nine months, showing significant improvements in quality of life and vestibular function compared to placebo .
  • Another review concluded that while betahistine is widely used, the clinical evidence supporting its efficacy remains limited and warrants further investigation .

Vestibular Disorders

Beyond Ménière's disease, betahistine has been studied for various vestibular disorders:

  • In a preclinical rat model of acute unilateral vestibulopathy, betahistine demonstrated beneficial effects on locomotor recovery and vestibular compensation, emphasizing the importance of dosage and administration route for optimal outcomes .
  • The drug has been shown to improve both dynamic and static markers of vestibular compensation following unilateral vestibular lesions .

Table 1: Summary of Key Clinical Trials Involving Betahistine

StudyPopulationInterventionFindings
BEMED TrialPatients with Ménière's DiseaseBetahistine vs. PlaceboSignificant reduction in vertigo frequency; improved quality of life metrics
Preclinical StudyRats with Vestibular DamageVarious dosages of BetahistineDose-dependent recovery in locomotor activity; enhanced vestibular compensation observed
Meta-analysisVarious Vestibular DisordersBetahistineMixed results; some studies reported benefits while others showed no significant differences compared to placebo

Pharmacological Insights

The pharmacokinetics of betahistine reveal that its bioavailability can be significantly enhanced when combined with MAO-B inhibitors like selegiline. This combination has been shown to increase plasma concentrations dramatically, suggesting that alternative administration routes (e.g., intravenous or subcutaneous) may offer improved therapeutic outcomes by bypassing first-pass metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Betahistine hydrochloride is compared to other agents used in vertigo and Meniere’s disease, including flunarizine , cinnarizine , meclizine , and dimenhydrinate , based on efficacy, pharmacokinetics, and safety profiles.

Pharmacodynamic and Pharmacokinetic Profiles

Parameter This compound Flunarizine Cinnarizine Meclizine
Mechanism H1 agonist, H3 antagonist Calcium channel blocker H1 antagonist, calcium channel blocker H1 antagonist
Half-life (hours) 2–4 14–21 3–6 (up to 6 days for metabolites) 5–6
Dosing Frequency 3–4 times daily Once daily 1–2 times daily Every 6–8 hours
Primary Indications Meniere’s disease, vertigo Migraine-associated vertigo Vertigo, motion sickness Motion sickness, vertigo

Efficacy in Clinical Studies

  • Betahistine vs. Flunarizine : In a double-blind trial, betahistine (48 mg/day) reduced vertigo attack duration and severity more effectively than flunarizine (10 mg/day) after two months. Betahistine also improved cochlear symptoms and vestibular dysfunction, whereas flunarizine’s efficacy diminished after the first month .
  • Betahistine vs. Placebo/Anisodamine : Betahistine achieved a 94.31% efficacy rate in repetitive dizziness cases, significantly outperforming anisodamine (a muscarinic antagonist) in recovery rates (34.09% vs. 20.45%) .
  • Combination Therapy : Betahistine combined with flunarizine showed superior tinnitus improvement (65.5% efficacy) compared to flunarizine alone (39.3%) .

Biological Activity

Betahistine hydrochloride is a pharmacological agent primarily used in the treatment of Ménière's disease and other vestibular disorders. Its biological activity is primarily mediated through its interactions with histamine receptors, particularly H1 and H3 receptors. This article delves into its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant research findings.

Histamine Receptor Interactions:

  • H1 Receptor Agonism: Betahistine acts as a weak agonist at the H1 receptors located on blood vessels in the inner ear. This action leads to vasodilation and increased permeability, which can alleviate symptoms associated with endolymphatic hydrops, a condition characterized by excess fluid in the inner ear .
  • H3 Receptor Antagonism: More importantly, betahistine serves as a strong antagonist at H3 receptors. This antagonistic action increases the release of histamine and other neurotransmitters in the central nervous system (CNS), enhancing vestibular function and potentially reducing vertigo symptoms .

Increased Cochlear Blood Flow:
Research indicates that betahistine improves cochlear blood flow, which is crucial for maintaining inner ear health. It does this by relaxing precapillary sphincters in the microcirculation of the inner ear .

Pharmacokinetics

  • Absorption: Betahistine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within one hour when taken in a fasted state .
  • Half-life: The mean elimination half-life is approximately 3 to 4 hours .
  • Metabolism: It is metabolized primarily into 2-pyridylacetic acid and other metabolites, with some evidence suggesting that one metabolite, aminoethylpyridine, may also contribute to its therapeutic effects .
  • Elimination: About 85-91% of betahistine is excreted via urine within 24 hours post-administration .

Case Studies and Trials

BEMED Trial:
A notable multicenter trial assessed the efficacy of betahistine in patients with Ménière's disease. Participants were randomized to receive either placebo or two doses of betahistine (48 mg or 72 mg daily) over nine months. The primary outcome measured was the frequency of vertigo attacks, which showed significant improvement in those receiving active treatment compared to placebo .

Meta-Analysis Findings:
A meta-analysis encompassing multiple studies indicated that approximately 60% of patients treated with betahistine reported symptom improvement compared to 46% in the placebo group. The odds ratio was calculated at 3.52, indicating a substantial therapeutic benefit .

Study TypeSample SizeTreatment DurationBetahistine DoseImprovement Rate
BEMED Trial2219 months48 mg/72 mgSignificant
Meta-Analysis606Varies (1-8 weeks)32-48 mg60%

Adverse Effects

Betahistine is generally well-tolerated, with side effects reported similarly between treatment and placebo groups (16% vs. 15%). Common adverse effects include headaches and gastrointestinal symptoms such as nausea and indigestion .

Q & A

Q. What mechanistic insights explain Betahistine-induced hypersensitivity reactions in clinical studies?

  • Methodological Answer : Histamine receptor activation (H1/H3) may trigger mast cell degranulation, leading to rash (12% incidence) and angioedema. In vitro basophil activation tests (CD63 flow cytometry) and histamine release assays (HRA) quantify hypersensitivity risk. Preclinical models (e.g., guinea pig anaphylaxis) are used for risk stratification .

Q. How do safety profiles differ between this compound and mesilate salts?

  • Methodological Answer : Comparative studies (Table 2) show similar AE profiles, but mesilate salts exhibit higher solubility (1.5-fold) and bioavailability (AUC0–∞: 1.2-fold). Safety assessments include QT interval analysis (ECG) and renal/hepatic function monitoring in Phase I trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine hydrochloride
Reactant of Route 2
Reactant of Route 2
Betahistine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.